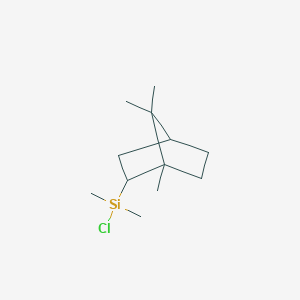

(-)-Camphanyldimethylchlorosilane

Description

Evolution and Significance of Chiral Auxiliaries in Modern Organic Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy, pioneered in the 1970s by chemists like E.J. Corey, has become an indispensable tool for controlling stereoselectivity. numberanalytics.comnumberanalytics.com The fundamental principle involves attaching a chiral molecule to a non-chiral substrate, creating a diastereomeric intermediate. This intermediate then reacts under the steric and electronic influence of the auxiliary, favoring the formation of one stereoisomer over the other. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

The significance of chiral auxiliaries lies in their ability to provide a reliable and predictable method for obtaining enantiomerically enriched products, which is crucial in fields such as pharmaceuticals and materials science. numberanalytics.comnumberanalytics.com Over the decades, the design of chiral auxiliaries has evolved from early examples like those derived from menthol (B31143) and mandelic acid to a vast array of structures, including those based on amino acids, carbohydrates, and terpenes like camphor (B46023). numberanalytics.comwikipedia.org The continuous development focuses on enhancing their efficiency, selectivity, and ease of attachment and removal. numberanalytics.com

Foundational Concepts in Organosilicon Chemistry and Stereochemistry

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org These compounds often exhibit properties distinct from their carbon-only counterparts due to the differences between silicon and carbon. Silicon is more electropositive than carbon, leading to a polarized Si-C bond. acs.orgsoci.org Furthermore, silicon-carbon bonds are longer and weaker than carbon-carbon bonds. wikipedia.org A key feature of silicon is its ability to form hypervalent compounds, expanding its coordination number beyond the typical four, often facilitated by electronegative substituents. soci.org

Stereochemistry in organosilicon compounds introduces the concept of a stereogenic silicon atom. Similar to a chiral carbon, a silicon atom bonded to four different substituents becomes a chiral center. youtube.com However, the synthesis of enantiopure organosilanes has been a less explored area compared to their carbon analogues. nih.gov The stereochemical outcome of reactions at a silicon center is influenced by factors such as the nature of the substituents and the reaction mechanism. The development of methods for the asymmetric synthesis of chiral organosilicon compounds is an active area of research, with applications in materials science, polymer synthesis, and medicinal chemistry. rsc.orgnih.gov

Historical Development and Strategic Importance of Chiral Chlorosilanes

Chlorosilanes are a class of reactive compounds containing at least one silicon-chlorine bond. wikipedia.org They are widely used in chemical processes, including the production of silicones and as intermediates in the synthesis of ultrapure silicon for the semiconductor industry. wikipedia.org The reactivity of the Si-Cl bond makes them valuable precursors for a variety of functionalized silanes. wikipedia.org

The strategic importance of chiral chlorosilanes lies in their potential as reagents for asymmetric synthesis. By incorporating a chiral organic moiety, these compounds can be used to introduce chirality into other molecules. The development of chiral chlorosilanes has been a logical extension of the broader field of chiral auxiliaries and reagents. Early work in asymmetric synthesis often relied on chiral ligands or catalysts; however, the use of stoichiometric chiral reagents like chiral chlorosilanes offers a direct and often highly selective method for achieving asymmetry. The design of these reagents often involves attaching a readily available chiral scaffold, such as a terpene or an amino acid derivative, to a chlorosilane fragment. This approach allows for the transfer of chirality from the known chiral pool to a new molecule.

Overview of Research Trajectories for (-)-Camphanyldimethylchlorosilane in Asymmetric Transformations

This compound is a specific example of a chiral chlorosilane that leverages the well-defined stereochemistry of camphor, a naturally occurring terpene. Research involving this and similar camphor-derived auxiliaries has been a part of the broader effort to develop effective chiral auxiliaries. numberanalytics.com The camphor skeleton provides a rigid and sterically defined environment, which is advantageous for inducing high levels of stereoselectivity in chemical reactions.

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23ClSi/c1-11(2)9-6-7-12(11,3)10(8-9)14(4,5)13/h9-10H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCKCZCAGHPQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)[Si](C)(C)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80703481 | |

| Record name | Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684284-12-6 | |

| Record name | Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80703481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Camphanyldimethylchlorosilane

Critical Analysis of Synthetic Routes to Chiral Organochlorosilanes

The construction of chiral organochlorosilanes requires precise control over the stereochemistry at the silicon center. Several synthetic strategies have been developed, each with distinct advantages and limitations. The primary methods include nucleophilic substitution at silicon, transition-metal-catalyzed hydrosilylation, and direct asymmetric C-H silylation.

A foundational approach involves the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with a di- or trichlorosilane. gelest.com The Grignard reaction, while a cornerstone of organosilane production, faces challenges in stereocontrol. gelest.comwikipedia.org The standard mechanism can involve single electron transfer (SET) processes, leading to radical intermediates that readily racemize, thus diminishing the enantiomeric purity of the product. rsc.org Achieving high stereoselectivity often relies on using a chiral substrate where the chirality is already embedded in the organic framework, thereby directing the substitution.

Transition-metal-catalyzed reactions offer more sophisticated and atom-economical alternatives. rsc.orgresearchgate.net Asymmetric hydrosilylation, which involves the addition of a hydrosilane across an unsaturated bond, is a powerful technique for creating chiral silanes. nih.govresearchgate.netnih.gov This method can be rendered enantioselective through the use of a transition metal complex bearing a chiral ligand. nih.govchemrxiv.org However, challenges remain in controlling regioselectivity and preventing side reactions, particularly with internal or unactivated alkenes. nih.govchemrxiv.org

More recently, transition-metal-catalyzed asymmetric C-H activation and silylation has emerged as a highly efficient route. rsc.orgresearchgate.net This method forges a silicon-carbon bond by directly functionalizing a C-H bond, avoiding the need for pre-functionalized substrates like organohalides or organometallics. Catalytic systems based on rhodium, iridium, or palladium paired with chiral ligands have successfully produced a variety of chiral silicon compounds. rsc.orgresearchgate.net

| Synthetic Route | Typical Reagents | Catalyst/Conditions | Advantages | Limitations |

| Grignard Reaction | Organomagnesium halide (R-MgX), Dichlorosilane (R'₂SiCl₂) | Ethereal solvents (e.g., THF, Diethyl ether) gelest.comwikipedia.org | Versatile, well-established, wide substrate scope. gelest.com | Risk of racemization via radical intermediates, generates stoichiometric MgX₂ waste. wikipedia.orgrsc.org |

| Asymmetric Hydrosilylation | Alkene/Alkyne, Hydrosilane (H-SiR₃) | Transition metal (e.g., Rh, Pd, Pt) with chiral ligand. nih.govnih.govchemrxiv.org | 100% atom economy, high enantioselectivity possible. chemrxiv.org | Challenges in regioselectivity, potential for side reactions (e.g., olefin isomerization). nih.gov |

| Asymmetric C-H Silylation | Arene/Alkane, Silylating agent (e.g., hydrosilane) | Transition metal (e.g., Rh, Ir, Pd) with chiral ligand. rsc.orgresearchgate.net | High atom economy, avoids pre-functionalization, direct. researchgate.net | Limited substrate scope, requires specific directing groups in some cases. rsc.org |

Targeted Synthesis of Camphane-Derived Silanes

The synthesis of (-)-Camphanyldimethylchlorosilane leverages the inherent chirality of the camphane (B1194851) skeleton, which acts as a chiral auxiliary to direct the stereochemical outcome of the reaction. wikipedia.org The most direct approach involves the reaction of a camphane-derived organometallic species with dichlorodimethylsilane.

Stereocontrolled Functionalization Approaches

The key to the synthesis is the creation of a stereochemically defined camphane-based nucleophile. This is typically achieved by deprotonating camphor (B46023) or a derivative to form a (-)-camphanyllithium or a related Grignard reagent. The rigid, bicyclic structure of the camphane framework provides significant steric hindrance, forcing the incoming electrophile (dichlorodimethylsilane) to approach from the less hindered face. This substrate-controlled mechanism effectively transfers the stereochemical information from the camphane auxiliary to the newly formed silicon stereocenter.

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the camphanyl organometallic on the electrophilic silicon atom of dichlorodimethylsilane. This results in the displacement of one chloride ion and the formation of the Si-C bond, yielding this compound. The presence of the remaining Si-Cl bond allows for further functionalization, making the product a valuable chiral derivatizing agent. When a racemic mixture of a chiral amine or alcohol is reacted with this compound, a pair of diastereomers is formed, which can then be distinguished and quantified.

Optimization of Reaction Conditions for Industrial and Laboratory Scale

Optimizing the synthesis of chiral silanes requires careful consideration of reaction parameters to maximize yield and stereochemical purity while ensuring scalability.

For laboratory-scale synthesis, the focus is often on achieving the highest possible purity.

Reagent Addition: The use of reverse addition, where the Grignard reagent is added slowly to an excess of the dichlorosilane, can help minimize double substitution, which would yield an achiral tetraorganosilane. gelest.com

Temperature Control: Reactions are typically conducted at low temperatures (e.g., -78 °C) to enhance selectivity and control the reactivity of the organometallic reagents.

Purification: If the initial reaction produces a mixture of diastereomers or enantiomers, purification is critical. Fractional crystallization is a powerful technique for separating diastereomers on a laboratory scale, often yielding diastereomerically pure compounds. uni-regensburg.de

For industrial-scale production, the focus shifts towards efficiency, cost-effectiveness, and safety.

Catalysis: Employing catalytic methods like hydrosilylation or C-H silylation is highly desirable for industrial processes due to higher efficiency and reduced waste compared to stoichiometric Grignard reactions. chemrxiv.orgacs.org

Solvent Choice: The use of large volumes of ether solvents, common in Grignard reactions, poses significant safety and environmental hazards on an industrial scale. gelest.com Research into safer, greener solvent alternatives or solvent-free conditions is a key area of optimization. resolvemass.ca

Process Control: Continuous flow processes are increasingly being explored for the production of specialty chemicals. These offer better control over reaction temperature and mixing, leading to more consistent product quality and improved safety compared to large-batch reactors.

Green Chemistry Principles in the Synthesis of Chiral Silicon Compounds

The application of green chemistry principles is essential for developing sustainable synthetic methodologies for chiral silicon compounds. sigmaaldrich.comsolubilityofthings.comrroij.com These principles aim to reduce the environmental impact of chemical processes by minimizing waste, energy consumption, and the use of hazardous substances. resolvemass.ca

| Green Chemistry Principle | Application in Chiral Silane (B1218182) Synthesis |

| 1. Prevention | Designing syntheses to minimize waste generation, for example, by optimizing reactions for high yield. resolvemass.casolubilityofthings.com |

| 2. Atom Economy | Utilizing reactions like catalytic hydrosilylation that incorporate all reactant atoms into the final product, maximizing resource efficiency. chemrxiv.orgacs.org |

| 3. Less Hazardous Syntheses | Developing routes that avoid toxic reagents and generate benign by-products. sigmaaldrich.com |

| 4. Designing Safer Chemicals | Creating chiral silane products that are effective for their purpose but have minimal intrinsic toxicity. |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous solvents like ethers with greener alternatives (e.g., water, supercritical CO₂, or solvent-free systems). resolvemass.casigmaaldrich.com |

| 6. Design for Energy Efficiency | Using catalysts to lower reaction activation energies, allowing processes to run at ambient temperature and pressure. acs.org |

| 7. Use of Renewable Feedstocks | Sourcing starting materials, such as camphor (a natural product), from renewable biological sources. resolvemass.casolubilityofthings.com |

| 8. Reduce Derivatives | Employing methods like direct C-H silylation to avoid protection/deprotection steps that add complexity and generate waste. acs.orgsigmaaldrich.com |

| 9. Catalysis | Preferring highly selective catalytic reagents over stoichiometric ones to reduce waste and improve efficiency. chemrxiv.orgrroij.com |

| 10. Design for Degradation | Designing silicon products that can break down into innocuous substances after their useful life, although this is a challenge for stable Si-C bonds. |

| 11. Real-time Analysis | Implementing in-process monitoring to prevent the formation of by-products and ensure reaction completion, minimizing waste. rroij.com |

| 12. Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and accidental releases. sigmaaldrich.com |

Characterization Techniques for Establishing Stereochemical Purity in Synthetic Intermediates

Determining the stereochemical purity (e.g., enantiomeric excess) of chiral silanes and their derivatives is paramount. The two most powerful and widely used techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy: Enantiomers are indistinguishable in a standard NMR spectrum because they have identical physical properties in an achiral environment. To differentiate them, a chiral environment must be introduced. This is accomplished by reacting the chiral silane with a chiral derivatizing agent (CDA), such as Mosher's acid, to form diastereomers. wikipedia.orgresearchgate.net These diastereomers have different spatial arrangements and, therefore, distinct NMR spectra. The non-equivalence of the chemical shifts (Δδ) between the signals of the two diastereomers allows for their integration, providing a precise quantification of the enantiomeric or diastereomeric ratio. nih.govfrontiersin.org Alternatively, a chiral solvating agent can be used to form transient, non-covalent diastereomeric complexes that also exhibit separate NMR signals. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a direct method for separating enantiomers. researchgate.net The technique utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral molecule. sigmaaldrich.comnih.gov As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes of varying stability. sigmaaldrich.com This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks. nih.gov The area under each peak is proportional to the concentration of that enantiomer, allowing for accurate determination of enantiomeric excess. nih.gov

| Technique | Principle of Operation | Sample Preparation | Information Obtained |

| NMR with Chiral Agents | Converts enantiomers into diastereomers (covalently or non-covalently), which are distinguishable by NMR. wikipedia.orgresearchgate.net | Reaction with a chiral derivatizing agent or dissolution with a chiral solvating agent. wikipedia.org | Precise quantification of enantiomeric/diastereomeric ratio, structural information. uni-regensburg.denih.gov |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. sigmaaldrich.comnih.gov | Sample is dissolved in a suitable mobile phase. | Direct separation of enantiomers, quantification of enantiomeric excess (ee), high sensitivity. researchgate.netnih.gov |

Camphanyldimethylchlorosilane As a Chiral Auxiliary in Stereoselective Synthesis

Theoretical Framework of Chiral Auxiliary-Mediated Asymmetric Induction

Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, resulting in an unequal mixture of stereoisomers. researchgate.net Chiral auxiliaries achieve this by being covalently attached to a substrate, thereby creating a chiral environment around the reactive center. researchgate.net This proximity allows the steric and electronic properties of the auxiliary to differentiate between the diastereomeric transition states that lead to the different stereoisomeric products. One transition state is energetically favored over the other, resulting in a diastereoselective reaction. nih.govharvard.edu

The effectiveness of a chiral auxiliary is determined by several factors, including its ability to rigidly orient the substrate, the degree of facial shielding it provides, and the ease and predictability of its influence. Models such as the Felkin-Anh and Cram's rule are often used to predict the stereochemical outcome of nucleophilic additions to carbonyl groups bearing a chiral center at the α-position. researchgate.net These models consider the steric hindrance of the substituents on the chiral auxiliary to predict which face of the reactive center is more accessible.

Diastereoselective Reactions Promoted by (-)-Camphanyldimethylchlorosilane

The utility of a chiral auxiliary is demonstrated through its application in various chemical transformations. The bulky and rigid camphor (B46023) backbone of this compound makes it a potentially effective chiral controller. By forming a (-)-camphanyldimethylsilyl ether with an alcohol, this auxiliary can direct the stereochemical outcome of subsequent reactions at a nearby prochiral center.

Utility in Enantioselective Alkylation Reactions

Enantioselective alkylation is a fundamental carbon-carbon bond-forming reaction for the creation of chiral molecules. beilstein-journals.org Chiral auxiliaries are frequently employed to control the stereochemistry of these reactions. nih.gov In this context, a substrate containing a hydroxyl group can be derivatized with this compound. The resulting silyl (B83357) ether can then direct the approach of an electrophile to a nearby nucleophilic center, such as an enolate. The steric bulk of the camphanyl group is expected to block one face of the nucleophile, leading to a diastereoselective alkylation.

| Entry | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Methyl Iodide | LDA | THF | - | - |

| 2 | Benzyl Bromide | NaHMDS | Toluene | - | - |

| 3 | Allyl Iodide | KHMDS | THF | - | - |

Applications in Diastereoselective Carbonyl Additions

The addition of nucleophiles to carbonyl compounds is a cornerstone of organic synthesis. When the carbonyl compound is prochiral, the use of a chiral auxiliary can lead to the formation of a specific stereoisomer of the resulting alcohol. In a strategy employing this compound, a molecule containing both a hydroxyl group and a carbonyl group could be protected as the (-)-camphanyldimethylsilyl ether. The auxiliary would then influence the facial selectivity of a nucleophilic attack on the carbonyl group.

The stereochemical outcome of such additions is often rationalized by considering the most stable conformation of the substrate-auxiliary conjugate, which minimizes steric interactions. The camphanyl group would be expected to effectively shield one face of the carbonyl, directing the incoming nucleophile to the opposite face.

Detailed research findings and data tables for the application of this compound in diastereoselective carbonyl additions are not prevalent in the surveyed scientific literature. The table below illustrates the kind of data required for a thorough analysis.

| Entry | Nucleophile | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | MeMgBr | - | -78 | - | - |

| 2 | PhLi | CeCl₃ | -78 | - | - |

| 3 | Allyl-SnBu₃ | BF₃·OEt₂ | -78 | - | - |

Influence on Stereochemical Outcomes in Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the construction of cyclic molecules, often creating multiple stereocenters in a single step. A chiral auxiliary attached to one of the reactants can effectively control the stereochemical outcome of the cycloaddition. For instance, a dienophile bearing an alcohol functional group could be converted to its (-)-camphanyldimethylsilyl ether. The chiral auxiliary would then direct the approach of the diene, favoring the formation of one diastereomeric product.

The endo/exo selectivity and the facial selectivity of the cycloaddition would be influenced by the steric demands of the camphanyl moiety. The auxiliary would likely favor the transition state that minimizes steric clash between the diene and the bulky camphor group.

Specific examples and data on the use of this compound to influence stereochemical outcomes in cycloaddition reactions are not well-documented in the available literature. A representative data table for such a study is shown below.

| Entry | Diene | Dienophile Substrate | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Cyclopentadiene | Acrylate | - | - | - |

| 2 | Isoprene | Crotonate | Et₂AlCl | - | - |

| 3 | Danishefsky's Diene | Enone | ZnCl₂ | - | - |

Strategic Considerations for Auxiliary Attachment and Removal in Synthetic Pathways

The practical utility of a chiral auxiliary is not only dependent on its ability to induce high stereoselectivity but also on the ease of its attachment and subsequent removal without affecting the newly created stereocenters.

Mild Cleavage Conditions and Preservation of Product Stereointegrity

The cleavage of the silicon-oxygen bond in silyl ethers is a well-established transformation in organic synthesis. A key advantage of silyl-based auxiliaries is the variety of mild conditions available for their removal, which helps in preserving the stereochemical integrity of the product.

For the (-)-camphanyldimethylsilyl group, cleavage can typically be achieved under conditions commonly used for other silyl ethers. These methods include the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions. The choice of cleavage reagent can be tailored to the specific substrate to avoid side reactions or epimerization of the product. The mildness of these conditions is crucial to ensure that the stereochemical information imparted by the auxiliary is not lost during its removal. sigmaaldrich.com

Recycling and Reusability Protocols for the Chiral Auxiliary

The economic viability and environmental footprint of a chiral auxiliary are significantly influenced by its potential for recycling and reuse. For silyl-based auxiliaries like this compound, the recycling process hinges on the cleavage of the silyl ether bond formed with the substrate and the subsequent recovery of the chiral silanol (B1196071) or its chlorinated form.

While specific, detailed industrial or laboratory-scale recycling protocols for this compound are not extensively documented in publicly available literature, the general principles of silyl ether cleavage are well-established and would form the basis of any such procedure. These methods typically involve acidic, basic, or fluoride-mediated cleavage.

General Silyl Ether Cleavage Methods Applicable to Recovery:

| Reagent/Method | Conditions | Comments |

| Acidic Hydrolysis | Dilute aqueous acids (e.g., HCl, H₂SO₄) | Often straightforward but can be harsh on sensitive functional groups within the product. |

| Basic Hydrolysis | Aqueous or alcoholic bases (e.g., NaOH, K₂CO₃) | Generally milder than acidic conditions but may not be suitable for base-labile compounds. |

| Fluoride Ion Sources | Tetrabutylammonium fluoride (TBAF), HF-Pyridine | Highly effective and often the method of choice for its mildness and high chemoselectivity. The resulting silyl fluoride can potentially be reconverted to the chlorosilane. |

Comparative Efficacy with Alternative Chiral Auxiliaries

The true measure of a chiral auxiliary's utility lies in its performance relative to other available methods. This comparison is typically based on the level of stereoselectivity achieved, the reaction conditions required, and the ease of removal and recovery.

Comparative Analysis of Diastereomeric Excess and Enantiomeric Purity

The primary goal of a chiral auxiliary is to induce high levels of diastereoselectivity in a given reaction, which, after cleavage of the auxiliary, translates to a high enantiomeric excess (e.e.) of the final product. While comprehensive, side-by-side comparative data tables featuring this compound against other prominent auxiliaries are scarce in the literature, the effectiveness of any chiral auxiliary is quantified by the diastereomeric ratio (d.r.) or diastereomeric excess (d.e.) of the product mixture.

For a hypothetical aldol (B89426) reaction, the comparison might look as follows:

| Chiral Auxiliary | Reaction | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess of Desired Isomer |

| This compound | Aldol Addition | Data not available | Data not available |

| Evans' Oxazolidinone | Aldol Addition | >95:5 | >99% |

| Oppolzer's Camphorsultam | Aldol Addition | >90:10 | >98% |

It is important to note that the diastereoselectivity is highly dependent on the specific reaction, substrates, and reaction conditions.

Impact of Auxiliary Structural Features on Stereocontrol

The stereochemical outcome of a reaction mediated by a chiral auxiliary is a direct consequence of its three-dimensional structure. The camphor backbone of this compound provides a rigid and sterically defined environment that dictates the facial selectivity of the reaction.

Key Structural Features and Their Influence:

Steric Bulk: The bulky camphor group effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to approach from the less hindered face. This steric hindrance is the primary mechanism for inducing asymmetry.

Rigidity of the Camphor Skeleton: The bicyclic nature of the camphor moiety restricts conformational flexibility. This rigidity helps to create a well-defined and predictable transition state, leading to higher and more consistent stereoselectivity.

The Dimethylsilyl Linker: The silicon atom acts as the covalent tether between the chiral auxiliary and the substrate. The Si-C and Si-O bond lengths and angles of the dimethylsilyl group position the camphor moiety at a specific distance and orientation relative to the reacting center, which is crucial for effective stereochemical communication.

In comparison to other auxiliaries, such as those based on oxazolidinones or sultams, the silyl ether linkage in the case of this compound offers a different spatial arrangement and electronic environment, which can influence the reactivity and selectivity in various transformations. The choice of auxiliary is therefore often tailored to the specific synthetic challenge at hand.

Derivatization and Advanced Applications of Camphanyldimethylchlorosilane in Chemical Synthesis

Synthesis of Novel Organosilicon Naphthocyanine Derivatives

The synthesis of novel organosilicon naphthocyanine derivatives is a significant area of research, particularly for applications in photodynamic therapy (PDT). These compounds are valued for their strong absorption in the far-red region of the electromagnetic spectrum, where biological tissues exhibit optimal transparency. The general synthetic route to these molecules involves the substitution of a bis(hydroxy) precursor with various chlorosilane ligands. nih.gov This reaction allows for the introduction of diverse axial ligands to the central silicon atom of the naphthalocyanine macrocycle.

While a variety of chlorosilanes have been successfully employed to create these derivatives, including bis(tert-butyldimethylsiloxy)-, bis(dimethylthexylsiloxy)-, bis(tri-n-hexylsiloxy)-, and bis(dimethyloctadecylsiloxy)silicon 2,3-naphthalocyanines, the specific use of (-)-Camphanyldimethylchlorosilane in the synthesis of organosilicon naphthocyanine derivatives is not explicitly detailed in the available research. nih.gov The selection of the axial silicon ligands is crucial as it influences the photodynamic efficacy of the resulting naphthalocyanine derivative. For instance, in a study comparing several derivatives, the compound with bis(dimethylthexylsiloxy) axial ligands demonstrated a complete tumor response in 80% of mice models, highlighting the importance of the nature of the siloxy ligand. nih.gov

Preparation of Functionalized Cyclodextrin-Silane Conjugates

The functionalization of cyclodextrins, which are cyclic oligosaccharides, is a key strategy for developing advanced drug delivery systems and other functional materials. mdpi.comfrontiersin.org These modifications aim to enhance properties such as solubility, stability, and the ability to form inclusion complexes with guest molecules. mdpi.com Chemical derivatization can be selectively targeted to the primary or secondary faces of the cyclodextrin (B1172386) structure. researchgate.net

The conjugation of silanes to cyclodextrins represents a promising approach to creating novel hybrid materials. However, the specific preparation of functionalized cyclodextrin-silane conjugates using this compound has not been described in the provided search results. The functionalization of cyclodextrins is a broad field, with numerous methods available to introduce a wide array of functional groups. researchgate.net These modified cyclodextrins can serve as scaffolds and templates for creating molecular diversity and for applications in catalysis. researchgate.net For instance, β-cyclodextrin has been functionalized and incorporated into nanofiltration membranes to improve their antifouling properties. researchgate.net

Development and Application of Chiral Silicon-Based Protecting Groups

Chiral silicon-based groups have emerged as valuable tools in stereoselective synthesis, acting as more than just protecting groups. researchgate.net These chiral auxiliaries can direct the stereochemical outcome of a reaction, enabling the synthesis of specific enantiomers of a target molecule. The development of new chiral silanes is an active area of research, with a focus on creating auxiliaries that can be easily introduced and removed, and that provide high levels of stereocontrol. researchgate.net

While the direct application of this compound as a protecting group is not extensively detailed, the principles of using chiral silanes are well-established. Chiral silicon groups with chelating functionalities have been shown to be particularly effective as stereodirecting auxiliaries in reactions such as the 1,2-addition of organometallic reagents to chiral acylsilanes, achieving high diastereoselectivities. researchgate.net The choice of substituents on the silicon atom is critical to the effectiveness of the chiral auxiliary. The transfer of chirality from a silicon center to other parts of a molecule has been demonstrated, establishing silicon's role as a chiral auxiliary. researchgate.net

Contributions to the Synthesis of Advanced Functional Materials

Role in Silane (B1218182) Systems for Surface Modification and Coatings

Silane systems are widely utilized for the surface modification of various materials to enhance properties such as adhesion, corrosion resistance, and biocompatibility. The general mechanism involves the reaction of the silane with a substrate, forming a durable coating. While the specific role of this compound in these systems is not detailed in the available research, the broader principles of silane-based surface modification are well-understood. For instance, silylating agents are crucial for synthesizing hydrophobic silica (B1680970) aerogels. elsevierpure.com The choice of the silylating agent and its molecular structure influences the properties of the modified surface. elsevierpure.com

Chemical Principles Governing Surface Layer Formation via Silane Reactivity

The formation of surface layers via silane reactivity is governed by the principles of self-assembly. Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on the surface of a solid. mdpi.comharvard.edu In the context of silanes, the process typically involves the hydrolysis of alkoxy or chloro groups on the silane to form silanols, which then condense with hydroxyl groups on the substrate surface and with each other to form a cross-linked siloxane network.

The structure and properties of the resulting layer are influenced by factors such as the nature of the silane, the substrate, and the reaction conditions. The terminal functional group of the silane can be varied to control the wetting and interfacial properties of the surface. youtube.com While the specific chemical principles governing surface layer formation using this compound are not explicitly described, the general understanding of SAM formation provides a framework for how such a molecule would behave. The chiral nature of this compound could potentially be used to create chiral surfaces with specific recognition properties.

Design and Synthesis of Complex Organosilicon Scaffolds for Drug Discovery (as chiral building blocks)

The use of chiral building blocks is of paramount importance in drug discovery, as the biological activity of a drug is often dependent on its stereochemistry. The synthesis of enantiomerically pure compounds is a key objective in medicinal chemistry.

Mechanistic Elucidation and Theoretical Modeling of Reactions Involving Camphanyldimethylchlorosilane

Investigation of Silylation Reaction Mechanisms

However, specific investigations into the silylation mechanism utilizing (-)-Camphanyldimethylchlorosilane are not detailed in the available research. Factors such as the steric bulk of the camphanyl group and its influence on the reaction rate and the stability of the transition state have not been explicitly documented.

Stereochemical Pathways and Transition State Analysis in Asymmetric Inductions

Chiral reagents like this compound are designed to induce asymmetry in reactions, leading to the preferential formation of one stereoisomer over another. The stereochemical outcome is determined by the energy difference between the diastereomeric transition states. nih.gov In the context of silylating a prochiral diol or resolving a racemic alcohol, the chiral camphanyl group is expected to create a chiral pocket around the silicon atom. This sterically defined environment dictates the favored pathway of nucleophilic attack, leading to diastereoselectivity.

Computational modeling, often using density functional theory (DFT), is a primary tool for analyzing these stereochemical pathways. nih.gov Such studies allow for the visualization and energy calculation of the different transition states, providing insight into the origins of asymmetric induction. nih.govnih.gov For example, analysis can pinpoint which steric or electronic interactions in the transition state assembly are responsible for the observed selectivity. nih.gov Unfortunately, specific transition state models and detailed stereochemical pathway analyses for reactions involving This compound have not been found in the surveyed literature.

Computational Chemistry Studies on Molecular Interactions and Reactivity

Computational chemistry provides powerful tools to understand chemical reactivity at a molecular level.

Density Functional Theory (DFT) Calculations for Reaction Energetics

DFT calculations are a cornerstone of modern computational chemistry, used to determine the geometries and energies of reactants, products, and transition states. nih.gov This allows for the calculation of reaction energetics, such as activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and selectivity. While DFT is widely applied to study reaction mechanisms, nih.gov specific studies applying this method to calculate the reaction energetics of This compound with substrates are not present in the available literature.

Table 1: Illustrative Data from a General DFT Study on Asymmetric Alkylation (Not specific to this compound)

| Transition State | Relative Free Energy (kcal/mol) | Key Interacting Groups |

| TS-Major | 0.0 | Favorable steric and electronic interactions |

| TS-Minor | +2.5 | Unfavorable steric clash |

This table is a generalized example to illustrate the type of data generated from DFT studies on asymmetric reactions and does not represent actual data for this compound.

Conformational Analysis and Steric Effects in Chiral Discrimination

The three-dimensional structure and conformational flexibility of a chiral reagent are critical to its ability to discriminate between prochiral faces or enantiomers. Conformational analysis of the camphanyl moiety attached to the dimethylsilyl group would be essential to understand how it shields one face of the silicon center from nucleophilic attack. The bulky and rigid bicyclic structure of camphor (B46023) is expected to exert a significant steric influence.

This steric hindrance is the basis for chiral discrimination, forcing the incoming nucleophile to approach from the least hindered direction. nih.gov A detailed conformational analysis, likely coupled with computational methods, would be required to build a predictive model for the stereochemical outcomes of reactions with This compound . Such specific analyses for this compound are not currently available.

Kinetic Studies of Reactions Catalyzed or Mediated by Camphanyl-Derived Silanes

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws and the elucidation of reaction mechanisms. researchgate.net By measuring how the reaction rate changes with the concentration of reactants and catalysts, one can infer the composition of the rate-determining step.

For reactions involving silanes, kinetic studies can differentiate between various proposed mechanisms. researchgate.net However, a search for kinetic data on reactions mediated by This compound or even more broadly, camphanyl-derived silanes, did not yield specific results. Conducting such studies would involve monitoring the consumption of reactants or the formation of products over time under various conditions.

Table 2: General Parameters from a Kinetic Study of a Silylation Reaction (Not specific to this compound)

| Parameter | Value | Conditions |

| Reaction Order (Alcohol) | 1 | Pseudo-first-order in silane (B1218182) |

| Reaction Order (Silane) | 1 | Pseudo-first-order in alcohol |

| Rate Constant (k) | 1.2 x 10⁻³ L mol⁻¹ s⁻¹ | 298 K, in THF |

This table serves as a generic example of data obtained from kinetic experiments and is not based on actual studies of this compound.

Emerging Research Directions and Future Perspectives for Chiral Camphanyl Silanes

Integration with Catalytic Asymmetric Synthesis Approaches

The traditional role of a chiral auxiliary, such as one derived from camphor (B46023), is to be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org This stoichiometric approach has been highly successful. For instance, camphor-derived auxiliaries like camphorsultam have been effectively used in asymmetric reactions, including Michael additions and Claisen rearrangements, to produce compounds with high diastereoselectivity. wikipedia.orgnih.gov These auxiliaries provide a strong steric bias that controls the facial selectivity of reactions on the substrate. researchgate.net

A significant future direction is the evolution from using chiral camphanyl silanes as stoichiometric auxiliaries to integrating them into catalytic asymmetric synthesis. The goal is to develop systems where a substoichiometric amount of a chiral catalyst can generate large quantities of an enantiomerically pure product, enhancing atom economy and process efficiency. Research in this area could focus on several key strategies:

Development of Chiral Ligands: The camphanyl moiety could be incorporated into the structure of ligands for transition metal catalysts. The well-defined and rigid stereochemical environment of the camphor backbone could induce high levels of enantioselectivity in metal-catalyzed reactions such as hydrogenations, cross-couplings, and C-H functionalizations.

Lewis Base Catalysis: Chiral Lewis bases can catalyze a variety of transformations. A camphanyl silyl (B83357) group could be used to create chiral nucleophilic catalysts that activate silicon-based reagents (e.g., trichlorosilane) for enantioselective reductions or other additions.

Relay Catalysis: A chiral camphanyl silane (B1218182) could act as a chiral source in a relay catalysis system, where the chirality is transferred from the silane to a substrate, which then participates in a separate catalytic cycle.

The successful application of camphor-derived auxiliaries in the total synthesis of complex natural products like manzacidin B highlights their power in controlling stereochemistry. wikipedia.org By leveraging this inherent chiral directing ability within catalytic cycles, the utility and efficiency of chiral camphanyl silanes can be significantly amplified, marking a critical step forward in sustainable chemical synthesis.

Synergistic Applications with Biocatalytic Transformations in Organosilicon Chemistry

Biocatalysis, the use of enzymes to mediate chemical reactions, offers unparalleled selectivity under mild, environmentally benign conditions. vapourtec.com While well-established in organic chemistry, its application in organosilicon chemistry is an emerging frontier with immense potential. mdpi.com The synergy between chiral silanes and enzymes could unlock novel and efficient synthetic pathways.

Recent studies have demonstrated that enzymes can catalyze transformations directly at a silicon center. For example, lipases have been shown to mediate the transetherification of alkoxysilanes, a reaction that typically requires harsh chemical conditions. mdpi.comresearchgate.net This opens the door for several future applications involving chiral camphanyl silanes:

Enzymatic Kinetic Resolution: A racemic mixture of a chiral camphanyl silane could be resolved using an enzyme that selectively reacts with one enantiomer, yielding two highly enantiopure compounds—the unreacted silane and the product.

Stereoselective Synthesis: Enzymes could be used to perform stereoselective reactions on a substrate containing a camphanyl silyl ether protecting group. The enzyme would differentiate between diastereomeric transition states, leading to a highly selective transformation at a different part of the molecule.

Chemo-enzymatic Cascades: A key area of development is the design of multi-step, one-pot syntheses that combine chemical and enzymatic reactions. nih.gov For instance, a chemical step could be used to synthesize a prochiral camphanyl alkoxysilane, which is then selectively transformed by an enzyme in the same pot to create a valuable chiral building block. The lipase (B570770) from Candida antarctica (Novozyme 435®) is a robust, commercially available enzyme that has shown promise in such applications. vapourtec.com

The integration of biocatalysis with organosilicon chemistry provides a green and powerful tool for synthesis. mdpi.com For chiral camphanyl silanes, this synergy promises access to novel structures and more sustainable production methods for silicon-containing chiral molecules.

Rational Design of Next-Generation Chiral Organosilicon Reagents

The development of new chiral reagents has traditionally relied on a combination of chemical intuition and empirical screening. However, modern computational chemistry provides powerful tools for the rational design of next-generation reagents with tailored properties. By moving from a trial-and-error approach to a predictive, design-oriented strategy, the development process can be accelerated significantly.

Computational methods, particularly Density Functional Theory (DFT), allow chemists to model reaction pathways and transition states with high accuracy. researchgate.net This provides deep insight into the origins of stereoselectivity. For chiral camphanyl silanes, these tools can be applied to:

Predict Stereochemical Outcomes: By calculating the energies of competing diastereomeric transition states, the stereochemical outcome of a reaction involving a camphanyl silane auxiliary can be predicted with reasonable accuracy. This allows for the in silico screening of reaction conditions and substrates.

Optimize Auxiliary Structure: Computational models can be used to understand how the structure of the camphanyl auxiliary influences its stereodirecting ability. This knowledge can guide the synthesis of new, modified camphanyl silanes with enhanced selectivity or reactivity for a specific target reaction. For example, modifying substituents on the silicon atom or the camphor scaffold could fine-tune steric and electronic properties.

Design Novel Reagents: The ultimate goal of rational design is to create entirely new reagents with desired functionalities. Computational chemistry can help design novel camphanyl-based chiral silanes for applications in previously inaccessible asymmetric transformations.

The combination of computational prediction and experimental validation creates an iterative cycle that accelerates the discovery of more efficient and selective chiral reagents. researchgate.net Applying this approach to camphanyl silanes will pave the way for a new generation of highly effective chiral organosilicon tools.

Sustainable Chemical Manufacturing of Chiral Silanes and Their Derivatives

The principles of green chemistry are increasingly shaping the landscape of chemical manufacturing, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. mdpi.comresearchgate.net The production of silicon-based materials, from high-purity silicon for solar panels to silica (B1680970) nanoparticles, can be energy-intensive and environmentally taxing. minviro.comacs.org Therefore, developing sustainable manufacturing processes for chiral silanes is a critical research objective.

Chiral camphanyl silanes have an intrinsic green advantage as they are derived from camphor, a renewable, naturally occurring starting material. However, the entire lifecycle must be considered to achieve true sustainability. Future research will likely focus on:

Greener Synthetic Routes: The synthesis of (-)-Camphanyldimethylchlorosilane and its derivatives can be improved by replacing hazardous reagents and solvents with safer alternatives. This includes exploring solvent-free reaction conditions or using green solvents like water or ethanol. mdpi.comresearchgate.net

Energy Efficiency: Implementing energy-efficient technologies such as microwave-assisted synthesis or continuous flow processing can drastically reduce the energy footprint of the manufacturing process. mdpi.com Flow chemistry, in particular, allows for better control over reaction parameters, often leading to higher yields and purity while minimizing waste. vapourtec.com

Biocatalytic Production: As discussed previously, using enzymes for key synthetic steps can reduce the reliance on traditional chemical methods that may require harsh conditions or toxic metal catalysts. nih.govresearchgate.net

By embedding the principles of green chemistry into the manufacturing of chiral camphanyl silanes, the chemical industry can provide powerful synthetic tools that are not only effective but also environmentally responsible.

Potential for Multifunctional Organosilicon Architectures in Advanced Materials Science

Organosilanes are versatile building blocks in materials science, widely used as coupling agents, crosslinkers, and surface modifiers to create materials with tailored properties. unisil.plpowerchemical.com They can form robust Si-O-Si bonds with inorganic substrates like glass and metal oxides, effectively bridging the gap between organic polymers and inorganic materials. unisil.pl

The incorporation of a chiral moiety like the camphanyl group into these organosilicon structures opens up exciting possibilities for creating advanced, multifunctional materials with chiroptical or stereoselective properties. Future research in this area could explore:

Chiral Polymers and Resins: Chiral camphanyl silanes can be used as monomers or cross-linking agents to synthesize polymers and silicone resins that possess inherent chirality. These materials could find applications in chiral chromatography as stationary phases for enantioselective separations.

Chirally Modified Surfaces: Self-assembled monolayers of camphanyl silanes can be grafted onto surfaces like silica or gold to create chirally modified interfaces. Such surfaces could be used to develop enantioselective sensors, asymmetric catalysts, or devices with unique optical properties.

Hierarchical Nanostructures: The self-assembly properties of organosilicon compounds can be exploited to build complex, hierarchical nanostructures. Using a chiral building block like a camphanyl silane could impart chiral recognition capabilities to these nanostructures, making them suitable for applications in drug delivery or catalysis.

Hybrid Organic-Inorganic Materials: The ability of silanes to link organic and inorganic components can be used to create novel hybrid materials. A camphanyl silyl group could be used to anchor chiral catalysts or organic chromophores onto a robust inorganic support like mesoporous silica, combining the properties of both components in a single material.

By leveraging the unique combination of silicon chemistry and a natural chiral scaffold, camphanyl silanes offer a promising platform for the design of next-generation smart materials with sophisticated functions.

Data Tables

Table 1: Summary of Emerging Research Directions for Chiral Camphanyl Silanes

| Section | Research Direction | Potential Impact |

| 6.1 | Integration into Catalytic Systems | Increased atom economy and efficiency in asymmetric synthesis. |

| 6.2 | Synergy with Biocatalysis | Greener, highly selective synthetic routes to chiral organosilicon compounds under mild conditions. |

| 6.3 | Rational Computational Design | Accelerated development of new, highly optimized chiral silane reagents with predictable performance. |

| 6.4 | Sustainable Manufacturing | Reduced environmental footprint of chemical production through green chemistry principles. |

| 6.5 | Multifunctional Materials | Creation of advanced materials with novel chiroptical and stereoselective properties for high-tech applications. |

Q & A

Q. What are the recommended synthetic routes for (-)-Camphanyldimethylchlorosilane, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution between camphanyl alcohol and dimethylchlorosilane under anhydrous conditions. Key steps include:

- Use of inert atmosphere (argon/nitrogen) to prevent hydrolysis of the chlorosilane group .

- Purification via fractional distillation or column chromatography (e.g., silica gel with hexane/ethyl acetate).

- Purity validation using / NMR to confirm absence of residual dimethylchlorosilane or camphanyl alcohol byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : NMR is essential to confirm the silane structure (δ ≈ 10–20 ppm for dimethylchlorosilane derivatives). NMR should resolve camphanyl methyl groups (δ 0.8–1.2 ppm) and Si–CH peaks (δ 0.3–0.5 ppm) .

- IR Spectroscopy : Look for Si–Cl stretching vibrations (~480 cm) and camphanyl carbonyl signals (~1740 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M] at m/z 246.12 (calculated for CHClOSi) .

Q. How should researchers handle this compound to ensure safety and stability?

- Storage : Under inert gas at –20°C to prevent hydrolysis. Use glass containers with PTFE-lined caps to avoid silicone leaching .

- Safety Protocols : Wear nitrile gloves, eye protection, and work in a fume hood. Hydrolysis products (HCl) require neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in stereoselective syntheses?

- Solvent Selection : Non-polar solvents (e.g., toluene) enhance silane reactivity, while polar aprotic solvents (e.g., DMF) may accelerate side reactions.

- Catalysis : Lewis acids (e.g., ZnCl) can improve reaction efficiency by activating the chlorosilane group. Monitor stereochemical outcomes via chiral HPLC .

- Kinetic Studies : Use in situ FTIR or NMR to track reaction progress and identify intermediates .

Q. How do researchers resolve contradictions in spectral data for this compound derivatives?

- Case Example : Discrepancies in NMR integration ratios may arise from diastereomeric byproducts. Solutions include:

- 2D NMR (COSY, NOESY) to assign proton environments .

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What methodologies are effective for studying the hydrolytic stability of this compound in aqueous systems?

- Experimental Design :

Prepare buffered solutions (pH 4–10) to mimic biological or environmental conditions.

Use NMR to monitor Si–Cl bond cleavage over time.

Quantify HCl release via titration with standardized NaOH .

- Data Interpretation : Hydrolysis rates follow pseudo-first-order kinetics; activation energy (E) calculations via Arrhenius plots reveal pH-dependent degradation pathways .

Methodological Best Practices

- Data Reporting : Include raw spectral data, solvent impurities, and environmental controls (e.g., humidity logs) in supplementary materials .

- Collaborative Analysis : Cross-validate findings with independent labs to address instrumentation bias (e.g., NMR magnet strength variations) .

- Ethical Considerations : Properly dispose of chlorosilane waste via certified hazardous waste handlers to comply with environmental regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.